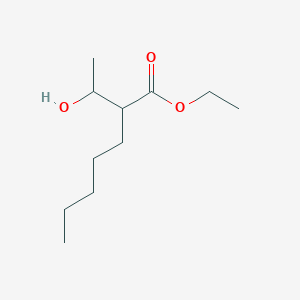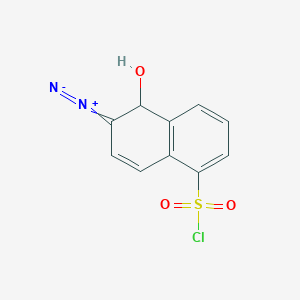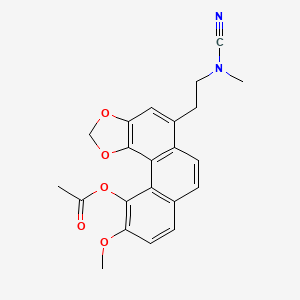![molecular formula C24H38N6O6 B15194511 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid CAS No. 1325212-97-2](/img/structure/B15194511.png)
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid" is a compound that draws interest due to its unique chemical structure and potential applications. This compound belongs to the class of purine analogs, known for their significant role in biochemical processes, including the inhibition of certain enzymes and participation in various signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be accomplished through a multi-step process:
Purine Synthesis: : The core purine structure is synthesized using a classical synthesis route involving the cyclization of appropriate precursor compounds under controlled conditions.
Side Chain Introduction: : The introduction of the pentan-2-yl and piperidin-1-ylpentyl side chains involves selective alkylation reactions. These reactions are typically carried out using strong bases and specific alkyl halides.
Amidation and Ether Formation: : Finally, the amino group and the ether linkage are introduced through amidation and etherification reactions, respectively, using suitable reagents such as amines and alkoxides.
Industrial Production Methods
For industrial-scale production, the synthesis involves optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity starting materials and reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the amino and piperidinyl groups, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the compound can result in the removal of oxygen atoms, particularly affecting the purine ring and side chains.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common due to the presence of various reactive groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: : Hydroxylated and keto derivatives of the original compound.
Reduction Products: : Deoxygenated derivatives.
Substitution Products: : Compounds with modified side chains and functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a reagent or catalyst in various organic reactions due to its complex structure and reactivity.
Biology: : Studied for its potential in inhibiting certain enzymes and as a probe in biochemical assays.
Industry: : Used in the synthesis of advanced materials and as an intermediate in the production of complex chemicals.
Wirkmechanismus
The compound exerts its effects primarily through:
Enzyme Inhibition: : It inhibits key enzymes by binding to their active sites, thus blocking substrate access.
Signaling Pathways: : It participates in cellular signaling pathways, altering the activities of various signaling molecules and influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
6-amino-2-(pentan-2-yl)oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Uniqueness
The presence of the (2S)-pentan-2-yl group in the compound provides stereochemical complexity, which might enhance its binding affinity to certain molecular targets.
The combination of the purine core with piperidinyl and pentanyl groups creates a distinct profile of chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1325212-97-2 |
|---|---|
Molekularformel |
C24H38N6O6 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H34N6O2.C4H4O4/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25;5-3(6)1-2-4(7)8/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI-Schlüssel |
MWVXFHFYGZBEBN-DASCVMRKSA-N |
Isomerische SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)









